molecular formula C64H83N17O12 B8086013 CID 16133804

CID 16133804

Cat. No.: B8086013
M. Wt: 1282.4 g/mol
InChI Key: GJKXGJCSJWBJEZ-XRSSZCMZSA-N
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Description

No data about CID 16133804 (PubChem Compound Identifier 16133804) is mentioned in the provided evidence. PubChem CIDs are unique numerical identifiers for chemical compounds, and comparisons typically require structural, pharmacological, or functional data. The absence of direct references to this compound in the evidence precludes a detailed introduction .

Properties

InChI

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKXGJCSJWBJEZ-XRSSZCMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H83N17O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Example 1: Structural Comparisons

  • compares substrates and inhibitors (e.g., taurocholic acid, CID 6675; irbesartan, CID 3749) using 2D/3D structural overlays to assess binding affinity and functional similarities. Such analyses rely on PubChem’s structural data and molecular docking simulations .
  • contrasts oscillatoxin derivatives (e.g., CID 101283546 vs. CID 156582093) by highlighting substituent groups (e.g., methyl or hydroxyl additions) that alter bioactivity .

Example 2: Pharmacological Comparisons

  • evaluates the efficacy of a traditional Chinese medicine in mitigating chemotherapy-induced diarrhea, using metrics like weight loss, histopathology, and symptom scores. Similar pharmacological comparisons for CID 16133804 would require in vitro/in vivo data .

Example 3: Cheminformatics Workflows

  • outlines workflows for comparing compounds via mass spectrometry (MS), collision cross-section (CCS), and PubChem metadata. For this compound, this would involve matching its spectral fingerprints or physicochemical properties (e.g., logP, molecular weight) to analogs .

Key Challenges and Limitations

Lack of Direct Evidence: None of the provided documents reference CID 16133802.

Methodological Gaps : Structural, pharmacological, or spectral data for this compound are absent, making comparisons speculative.

Need for External Data : Professional comparisons require accessing PubChem, ChEMBL, or Reaxys for curated datasets.

Recommendations for Future Research

To conduct a robust comparison of this compound:

Retrieve Structural Data : Use PubChem’s API to obtain its SMILES, InChIKey, and 3D conformers.

Pharmacological Profiling: Screen against target assays (e.g., enzyme inhibition, cytotoxicity) and benchmark against known compounds (e.g., oscillatoxins, betulin derivatives).

Cheminformatics Analysis : Compare using QSAR models, molecular docking, or MS/MS spectral libraries.

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